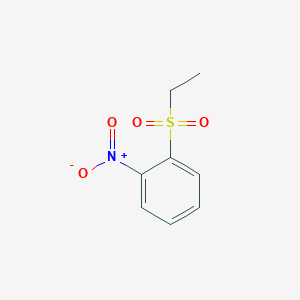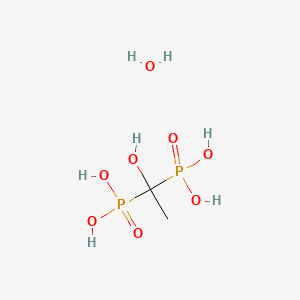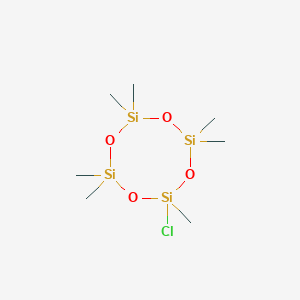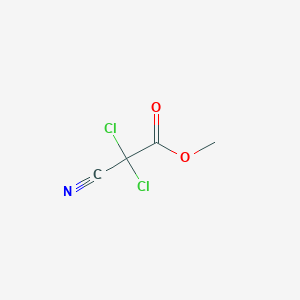
1-(Ethanesulfonyl)-2-nitrobenzene
Overview
Description
Synthesis Analysis
This involves the methods and procedures used to create the compound. It can include the types of reactions involved, the reagents and catalysts used, and the conditions under which the synthesis occurs .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include information about the types of reactions it undergoes, the products formed, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .Scientific Research Applications
1. Specific Scientific Field The research is in the field of Electrochemistry , specifically focusing on high-voltage Li-ion batteries .
3. Methods of Application or Experimental Procedures The electrochemical behavior of LiNi0.5Mn1.5O4/Li cells was studied by charge–discharge testing, electrochemical impedance spectroscopy, and cyclic voltammetry . The surface morphology of LiNi0.5Mn1.5O4 cathodes was studied by scanning electron microscopy (SEM) .
4. Results or Outcomes When 15 vol% CPMIMTFSI was added to the ethylene carbonate (EC)/dimethyl carbonate (DMC) electrolyte, the highest discharge capacity of LiNi0.5Mn1.5O4/Li cells was 133.09 mAh g −1 at 0.2 C, which changed to 109.91 mAh g −1 at a high rate of 5 C . This value was 92.6% higher than that in EC/DMC electrolyte at 5 C . In addition, the discharge capacity retention rate of LiNi0.5Mn1.5O4/Li cell with 15 vol% CPMIMTFSI reached 95% after 50 cycles at 0.2 C, which was nearly 10% higher than that with EC/DMC electrolyte .
1-(Ethanesulfonyl)piperazine hydrochloride
- Scientific Field : This compound is used in the field of Chemistry for research purposes .
- Application : It is used as a reagent in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the particular reaction being carried out. Typically, it would be added to a reaction mixture in a controlled manner under specific conditions .
- Results or Outcomes : The outcomes would also depend on the specific reaction. In general, the use of this compound as a reagent can facilitate certain types of chemical transformations .
1-(Ethanesulfonyl)piperazine
- Scientific Field : This compound is also used in the field of Chemistry for research purposes .
- Application : It is used as a reagent in various chemical reactions .
- Methods of Application : As with the hydrochloride salt, the specific methods of application would depend on the particular reaction being carried out .
- Results or Outcomes : The outcomes would also depend on the specific reaction. In general, the use of this compound as a reagent can facilitate certain types of chemical transformations .
1-(Ethanesulfonyl)piperazine hydrochloride
- Scientific Field : This compound is used in the field of Chemistry for research purposes .
- Application : It is used as a reagent in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the particular reaction being carried out. Typically, it would be added to a reaction mixture in a controlled manner under specific conditions .
- Results or Outcomes : The outcomes would also depend on the specific reaction. In general, the use of this compound as a reagent can facilitate certain types of chemical transformations .
1-(Ethanesulfonyl)piperazine
- Scientific Field : This compound is also used in the field of Chemistry for research purposes .
- Application : It is used as a reagent in various chemical reactions .
- Methods of Application : As with the hydrochloride salt, the specific methods of application would depend on the particular reaction being carried out .
- Results or Outcomes : The outcomes would also depend on the specific reaction. In general, the use of this compound as a reagent can facilitate certain types of chemical transformations .
Safety And Hazards
properties
IUPAC Name |
1-ethylsulfonyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-2-14(12,13)8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKYHQJHNPJUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301896 | |
| Record name | 1-(Ethylsulfonyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethanesulfonyl)-2-nitrobenzene | |
CAS RN |
2976-33-2 | |
| Record name | 1-(Ethylsulfonyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2976-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Ethylsulfonyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701301896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















